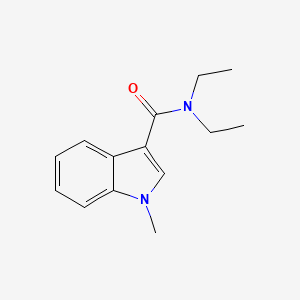
N,N-diethyl-1-methylindole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-diethyl-1-methylindole-3-carboxamide, also known as DIMEB, is a chemical compound that belongs to the indole family. It is a potent and selective agonist of the sigma-1 receptor, a protein that is found in the endoplasmic reticulum of cells. DIMEB has been shown to have a range of biochemical and physiological effects, and it is currently being investigated for its potential applications in scientific research.
Mécanisme D'action
N,N-diethyl-1-methylindole-3-carboxamide acts as a selective agonist of the sigma-1 receptor, which is involved in a range of cellular processes, including calcium signaling, protein folding, and lipid metabolism. Activation of the sigma-1 receptor by N,N-diethyl-1-methylindole-3-carboxamide has been shown to have a range of effects, including the modulation of ion channels, the regulation of neurotransmitter release, and the inhibition of inflammatory signaling pathways.
Biochemical and Physiological Effects
N,N-diethyl-1-methylindole-3-carboxamide has been shown to have a range of biochemical and physiological effects. It has been shown to increase the levels of neurotrophic factors such as brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF), which are important for the growth and survival of neurons. N,N-diethyl-1-methylindole-3-carboxamide has also been shown to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, which protect cells from oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
N,N-diethyl-1-methylindole-3-carboxamide has several advantages for use in lab experiments. It is a potent and selective agonist of the sigma-1 receptor, which makes it useful for studying the effects of sigma-1 receptor activation. N,N-diethyl-1-methylindole-3-carboxamide is also relatively stable and easy to synthesize, which makes it a convenient tool for researchers. However, one limitation of N,N-diethyl-1-methylindole-3-carboxamide is that it may have off-target effects, which could complicate the interpretation of experimental results.
Orientations Futures
There are several potential future directions for research on N,N-diethyl-1-methylindole-3-carboxamide. One area of interest is the development of N,N-diethyl-1-methylindole-3-carboxamide-based drugs for the treatment of neurodegenerative diseases and inflammatory disorders. Another area of interest is the exploration of the molecular mechanisms underlying the effects of N,N-diethyl-1-methylindole-3-carboxamide on the sigma-1 receptor and other cellular pathways. Additionally, there is potential for the development of new sigma-1 receptor agonists based on the structure of N,N-diethyl-1-methylindole-3-carboxamide.
Méthodes De Synthèse
N,N-diethyl-1-methylindole-3-carboxamide can be synthesized using a variety of methods, including the reaction of N,N-diethylindole-3-carboxylic acid with thionyl chloride, followed by treatment with methylamine. Another method involves the reaction of N,N-diethylindole-3-carboxylic acid with thionyl chloride, followed by treatment with dimethylamine.
Applications De Recherche Scientifique
N,N-diethyl-1-methylindole-3-carboxamide has a range of potential applications in scientific research. It has been shown to have neuroprotective effects, and it may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. N,N-diethyl-1-methylindole-3-carboxamide has also been shown to have anti-inflammatory effects, and it may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
Propriétés
IUPAC Name |
N,N-diethyl-1-methylindole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c1-4-16(5-2)14(17)12-10-15(3)13-9-7-6-8-11(12)13/h6-10H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIPQBIFTODRTQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CN(C2=CC=CC=C21)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-diethyl-1-methylindole-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

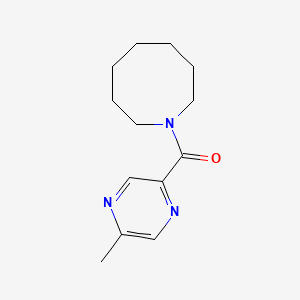
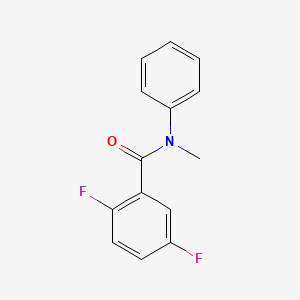
![4-chloro-N-methyl-N-[(2-methylphenyl)methyl]pyridine-2-carboxamide](/img/structure/B7500850.png)
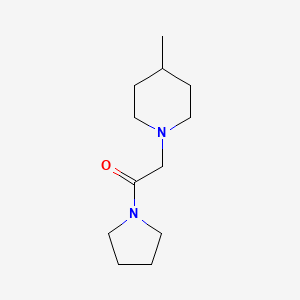
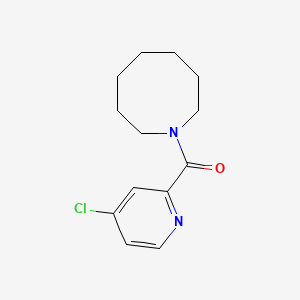
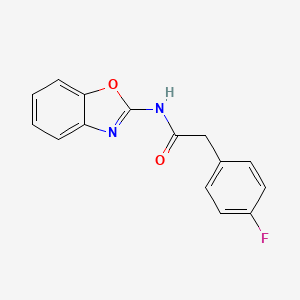
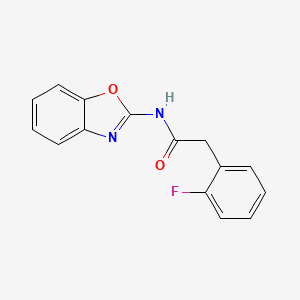
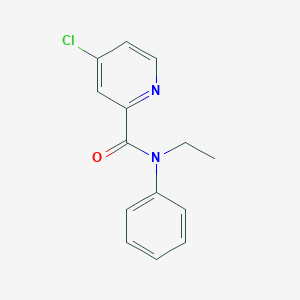
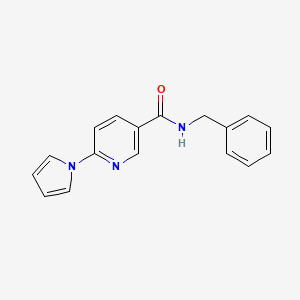
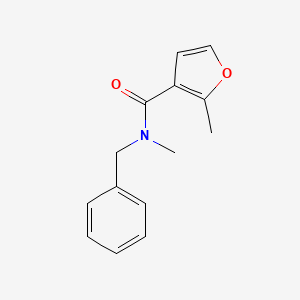
![3-[(2Z)-2-[[(3E)-3-[(1-ethylbenzo[e][1,3]benzothiazol-1-ium-2-yl)methylidene]-5,5-dimethylcyclohexen-1-yl]methylidene]-1,3-benzothiazol-3-yl]propane-1-sulfonate](/img/structure/B7500907.png)
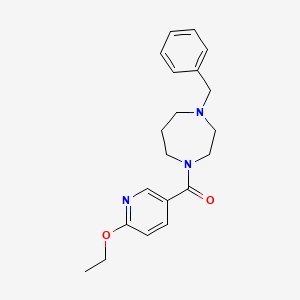
![2-[(3-Fluorophenyl)methyl-methylamino]acetamide](/img/structure/B7500921.png)
![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]propanamide](/img/structure/B7500928.png)